molecular formula C8H5BrS2 B3049182 3-Bromo-2,2'-bithiophene CAS No. 19690-69-8

3-Bromo-2,2'-bithiophene

Cat. No.: B3049182
CAS No.: 19690-69-8
M. Wt: 245.2 g/mol
InChI Key: UYEZRRZWTSRZQT-UHFFFAOYSA-N
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Description

3-Bromo-2,2’-bithiophene is an organic compound with the molecular formula C8H5BrS2. It is a derivative of bithiophene, where a bromine atom is substituted at the third position of the bithiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2,2’-bithiophene can be synthesized through several methods. One common approach involves the bromination of 2,2’-bithiophene using bromine in the presence of a catalyst. Another method includes the use of bromosuccinimide (NBS) in an organic solvent like chloroform .

Industrial Production Methods

In industrial settings, the synthesis of 3-Bromo-2,2’-bithiophene often employs large-scale bromination reactions. The process typically involves the use of bromine or bromosuccinimide under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are often more complex thiophene derivatives, which can be used in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2,2’-bithiophene in chemical reactions involves the activation of the bromine atom, which facilitates various substitution and coupling reactions. The molecular targets and pathways involved are primarily related to its ability to form stable intermediates and transition states during these reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2,2’-bithiophene
  • 3,3’-Dibromo-2,2’-bithiophene
  • 2,2’-Bithiophene

Uniqueness

3-Bromo-2,2’-bithiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of advanced materials and in various coupling reactions .

Properties

IUPAC Name

3-bromo-2-thiophen-2-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS2/c9-6-3-5-11-8(6)7-2-1-4-10-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEZRRZWTSRZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394225
Record name 3-bromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19690-69-8
Record name 3-bromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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